molecular formula C25H17N3O3 B12562762 1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione CAS No. 183728-83-8

1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione

Cat. No.: B12562762
CAS No.: 183728-83-8
M. Wt: 407.4 g/mol
InChI Key: DUMZNXSNVDZIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce oxygen-containing functional groups, while reduction may lead to the formation of reduced derivatives.

Scientific Research Applications

1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is unique due to its specific substitution pattern and the presence of three phenyl groups

Properties

CAS No.

183728-83-8

Molecular Formula

C25H17N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

1,3,7-triphenyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione

InChI

InChI=1S/C25H17N3O3/c29-21-16-20(17-10-4-1-5-11-17)26-23-22(21)24(30)28(19-14-8-3-9-15-19)25(31)27(23)18-12-6-2-7-13-18/h1-16H,(H,26,29)

InChI Key

DUMZNXSNVDZIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N(C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.